molecular formula C19H17NO3 B2651523 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile CAS No. 443125-60-8

2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile

Cat. No. B2651523
CAS RN: 443125-60-8
M. Wt: 307.349
InChI Key: OZAJLMWPVYCGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile” is a chemical compound with the molecular formula C19H17NO3 . It has a molecular weight of 307.34 . This compound is part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.17±0.1 g/cm3 and a predicted boiling point of 476.1±45.0 °C . Other physical and chemical properties like melting point, flash point, etc., are not available in the sources I found .

Scientific Research Applications

Bioactive Constituents and Inhibitory Activities

A study identified methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound structurally related to 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile, in Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Electropolymerization and Chemical Properties

The study on the cathodic electropolymerization of 2-butenenitrile (crotononitrile) reveals insights into the chemical behavior of similar compounds, including 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile. It highlights the acidic nature of protons in crotononitrile and the influence of methyl group positioning on chemical reactions (Deniau et al., 1998).

Photocycloaddition Reactions

Methoxy-, methyl-, and chloro-substituted benzonitriles, which are structurally related to the compound , have been studied for their photocycloaddition reactions with phenol. This research provides insights into the efficiency and product variability of these reactions depending on substituent positioning (Al-Jalal, 1990).

Renewable Chemical Feedstocks

A study explored the production of phenolic rich products and sugar derivatives from liquefaction of lignocellulosic materials, identifying compounds such as 2-methoxy-4-propyl-phenol. This research is pertinent to the development of renewable chemical feedstocks and the applications of structurally related compounds (Xu et al., 2012).

Synthesis and Potential Applications

The synthesis of various compounds, including 2-methoxy-4-propyl-phenol and others structurally related to 2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile, has been a focus in multiple studies. These research efforts shed light on the potential applications of these compounds in various fields, from pharmacology to material science (Crich & Rumthao, 2004).

properties

IUPAC Name

2-[(4-formyl-2-methoxy-6-prop-2-enylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-6-15-9-14(12-21)10-18(22-2)19(15)23-13-17-8-5-4-7-16(17)11-20/h3-5,7-10,12H,1,6,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAJLMWPVYCGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2C#N)CC=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.